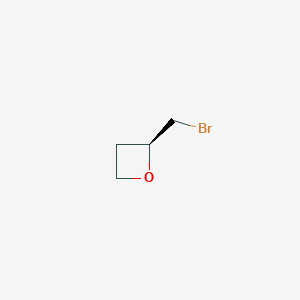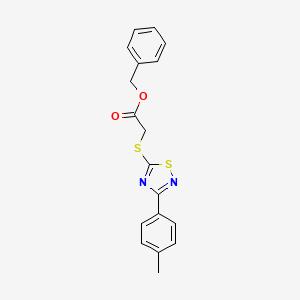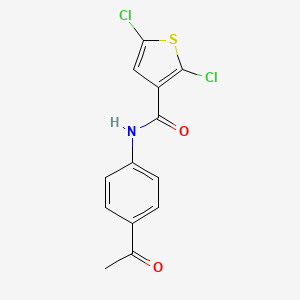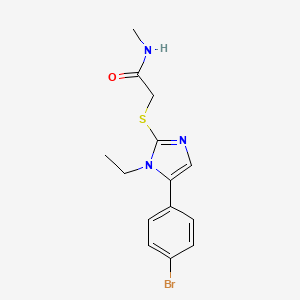
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research on thioacetamide derivatives, including imidazopyridine- and purine-thioacetamide derivatives, is significant due to their potential applications in imaging, as PET tracers, and for their therapeutic properties. Studies focus on the synthesis, structure analysis, and exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions under specific conditions to achieve desired structures. For example, reactions with phenyl isothiocyanate, active methylene reagents, or hydrazonyl chlorides produce various derivatives, including thiole, thiophene, pyrane, and pyrazole derivatives (Khalil, Sayed, & Raslan, 2012).
Molecular Structure Analysis
Structural analysis of synthesized compounds is performed using techniques like IR, EI-MS, 1H NMR, and 13C NMR. This analysis confirms the successful synthesis and elucidates the molecular structure of the compounds (Abbasi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involve various transformations, such as cyclization, S-alkylation, and condensation, leading to the formation of novel derivatives with potential biological activities. These reactions are influenced by the reagents used, reaction conditions, and the presence of functional groups in the starting materials (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are determined through various analytical techniques. These properties are crucial for understanding the behavior of compounds in different environments and for their application in medicinal chemistry (Klika et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability, and the ability to undergo further chemical transformations, are explored through experimental studies. These properties are essential for the development of compounds with desired biological or chemical activities (Rehman et al., 2016).
科学的研究の応用
Synthesis of Heterocyclic Compounds
The synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents represents a key area of research. Compounds derived from cyanoacetamide, such as 2-pyridone derivatives, have been obtained via reactions with acetylacetone or arylidenes malononitrile. Additionally, cycloaddition reactions and treatments with elemental sulfur have led to the creation of chromene, hydrazone, pyrazole, thiazole, and thiophene derivatives, showcasing the compound's versatility in synthesizing a broad range of heterocycles with potential antimicrobial activities (Darwish et al., 2014).
Antimicrobial and Antituberculosis Activities
The antimicrobial properties of compounds derived from 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide have been a focus of study. Various synthesized compounds, including 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety, have demonstrated promising antimicrobial and antituberculosis activities. These findings indicate the potential of these compounds in addressing infectious diseases caused by bacteria and Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).
Antioxidant and Antimicrobial Applications
Research into the Biginelli reaction of ethyl acetoacetate, thiourea, and various aromatic aldehydes has led to the synthesis of thiazolopyrimidine derivatives with notable antioxidant and antimicrobial activities. This underscores the compound's role in developing new therapeutic agents capable of combating oxidative stress and microbial infections (Youssef & Amin, 2012).
Molecular Design for Antimicrobial Agents
The design and synthesis of imidazole derivatives targeting the dihydropteroate synthase enzyme have been explored for their antimicrobial activities. These studies have demonstrated that certain imidazole derivatives exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Moreover, some analogues have shown activity against resistant bacterial strains, suggesting their potential as novel antimicrobial agents (Daraji et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-3-18-12(10-4-6-11(15)7-5-10)8-17-14(18)20-9-13(19)16-2/h4-8H,3,9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQGYQDDCKTDAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=C1SCC(=O)NC)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

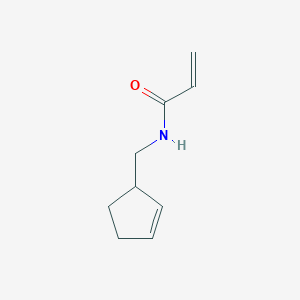
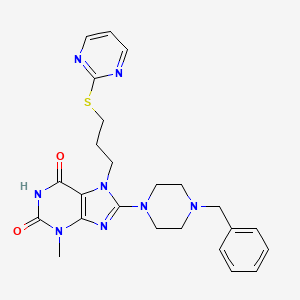
![5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2487669.png)
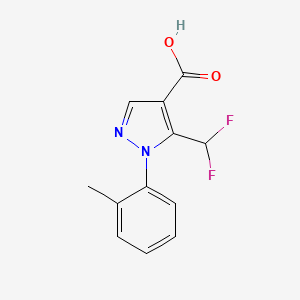
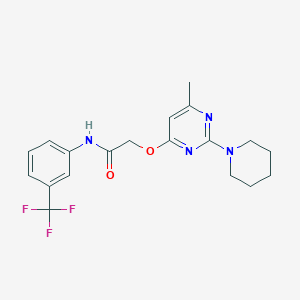
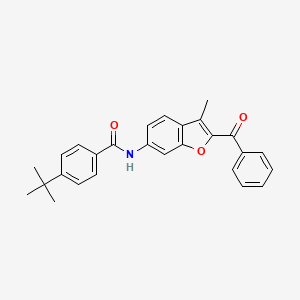
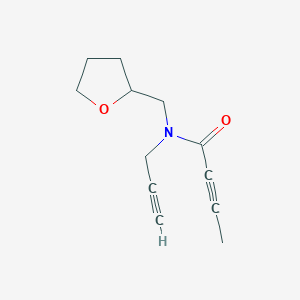
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2487678.png)
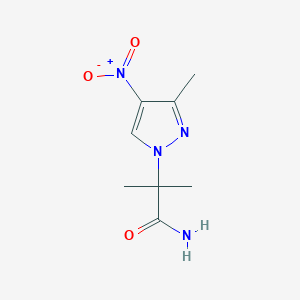
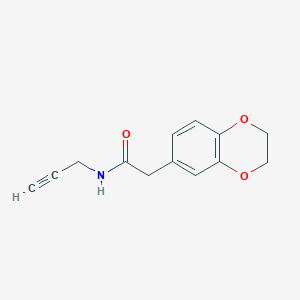
![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)
